molecular formula C7H13BrO B13882013 2-Bromo-1-methylcyclohexanol

2-Bromo-1-methylcyclohexanol

Cat. No.: B13882013
M. Wt: 193.08 g/mol
InChI Key: AEQDNPUUEODZSO-UHFFFAOYSA-N
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Description

2-Bromo-1-methylcyclohexanol is an organic compound with the molecular formula C7H13BrO It is a brominated cyclohexanol derivative, characterized by a bromine atom and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-methylcyclohexanol can be synthesized through the bromination of 1-methylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexanol, resulting in the formation of the bromohydrin .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Major Products:

    Substitution: Various substituted cyclohexanol derivatives.

    Elimination: 1-Methylcyclohexene.

    Oxidation: 2-Bromo-1-methylcyclohexanone.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methylcyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

2-Bromo-1-methylcyclohexanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDNPUUEODZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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